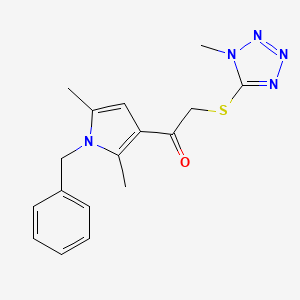

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one

Description

The compound 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one features a benzyl-substituted pyrrole core with methyl groups at positions 2 and 3. The ethanone moiety is functionalized with a thioether-linked 1-methyl-1H-tetrazol-5-yl group.

Properties

Molecular Formula |

C17H19N5OS |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |

InChI |

InChI=1S/C17H19N5OS/c1-12-9-15(16(23)11-24-17-18-19-20-21(17)3)13(2)22(12)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3 |

InChI Key |

AHPQZCDAMIJFNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C |

Origin of Product |

United States |

Biological Activity

The compound 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one , with CAS number 796093-87-3 , is a novel chemical entity that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 341.43 g/mol

- CAS Number : 796093-87-3

Structural Features

The compound features a pyrrole ring substituted with a benzyl group and a tetrazole moiety, which are known to influence its biological interactions. The presence of sulfur in the thioether linkage may also contribute to its reactivity and biological profile.

Anticonvulsant Activity

Research indicates that derivatives of pyrrole compounds exhibit anticonvulsant properties. For instance, similar structures have been tested for their ability to mitigate seizures in various animal models. The structure–activity relationship (SAR) suggests that modifications to the pyrrole ring can enhance anticonvulsant efficacy .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various in vitro studies. The incorporation of the tetrazole ring is believed to play a crucial role in cytotoxicity against cancer cell lines. Compounds with similar structural frameworks have demonstrated significant activity against human glioblastoma and melanoma cells, with IC values indicating effective inhibition of cell proliferation .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.

- Modulation of Neurotransmitter Systems : Some derivatives are known to interact with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for anticonvulsant effects .

Case Studies

Scientific Research Applications

Overview

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one, identified by its CAS number 796093-87-3, is a compound with significant potential in various scientific research applications. Its unique structure, featuring a pyrrole ring and a tetrazole moiety, suggests diverse biological activities and interactions.

Biological Applications

The compound has been investigated for its potential in various biological contexts:

Anticancer Activity

Research indicates that compounds similar to 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one exhibit cytotoxic effects against cancer cell lines. The presence of the pyrrole and tetrazole groups may enhance the compound's ability to interact with DNA or inhibit specific enzymes involved in cancer progression.

Antimicrobial Properties

Studies have shown that compounds containing similar structural motifs can possess antimicrobial activities. The thioether functionality may contribute to the inhibition of microbial growth, making it a candidate for further exploration in developing new antimicrobial agents.

Neurological Research

The tetrazole component is known for its role in modulating neurotransmitter receptors. This compound could potentially be explored for its effects on neurological pathways or as a scaffold for developing drugs targeting neurological disorders.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The ability to modify the structure (e.g., altering the substituents on the pyrrole or tetrazole rings) allows researchers to tailor the compound's properties for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares functional motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties.

Key Observations :

Tetrazole-Thio Functionalization :

- The target compound and 6a both incorporate the 1-methyl-1H-tetrazol-5-yl thioether group, which is associated with enhanced metabolic stability and ligand-receptor interactions in drug design.

- In 6a, this group is attached to a pyrazole ring, whereas the target compound uses a pyrrole core. The pyrazole derivative (6a) exhibits a moderate melting point (146.3°C), suggesting stable crystallinity.

Synthetic Efficiency :

- Compound 27 achieved an 87% yield via HCl-mediated deprotection, indicating robust synthetic conditions for benzotriazole-pyrrolidine systems.

- In contrast, m8 showed a lower yield (41.8%), likely due to the complexity of its pyrimidine-piperazine-tetrazole architecture.

Substituent Effects on Physicochemical Properties :

Spectral and Analytical Data

Table 2: Spectroscopic Comparison

| Compound Name | ¹H NMR Data (Key Signals) |

|---|---|

| Target Compound | Not reported |

| 6a | δ 2.18 (s, CH₃), 3.99 (s, NCH₃), 4.85 (s, SCH₂), 8.03 (s, NH₂) |

| Compound 27 | δ 9.68 (br s, NH), 8.11 (s, Ar-H), 7.95 (d, Ar-H) |

Pharmacological Implications (Inferred)

While pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Tetrazole Derivatives : The 1-methyl-1H-tetrazol-5-yl group in m8 and 6a is often used to mimic carboxylates in kinase inhibitors or anti-inflammatory agents.

- Pyrrole vs. Pyrazole : Pyrazole derivatives (e.g., 6a) are commonly explored for antimicrobial activity, whereas pyrrole cores (as in the target compound) are prevalent in antipsychotic and anticancer agents.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The 2,5-dimethylpyrrole scaffold is synthesized via the Paal-Knorr reaction, which involves cyclization of a 1,4-diketone with benzylamine.

Procedure :

-

1,4-Diketone preparation : React acetylacetone (2,4-pentanedione) with iodine in acetic acid to form 2,5-hexanedione.

-

Cyclization : Heat 2,5-hexanedione with benzylamine (1.2 equiv) in toluene at 110°C for 12 h.

-

Work-up : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane:EtOAc, 9:1).

Alternative Hantzsch Pyrrole Synthesis

For regioselective methylation, a Hantzsch approach using ethyl acetoacetate and benzylamine is employed:

-

Condense ethyl acetoacetate (2 equiv) with benzylamine in ethanol under reflux.

-

Add ammonium acetate and heat to form the pyrrole ring.

-

Methylate the α-positions using methyl iodide and NaH in DMF.

Tetrazole-Thioether Side Chain Installation

Synthesis of 1-Methyl-1H-tetrazole-5-thiol

The tetrazole-thiol is prepared via [2+3] cycloaddition:

Reagents :

-

Nitrile precursor : Methyl isonitrile (1.0 equiv).

-

Sodium azide (1.2 equiv) and elemental sulfur.

Procedure :

-

Heat methyl isonitrile with NaN₃ and sulfur in DMF at 100°C for 8 h.

Thioether Coupling

The tetrazole-thiol is coupled to the chloroethanone intermediate via nucleophilic substitution:

Reagents :

-

Base : K₂CO₃ (2.0 equiv).

-

Solvent : Acetonitrile.

Procedure :

-

Mix 3-chloro-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one (1.0 equiv) with 1-methyl-1H-tetrazole-5-thiol (1.1 equiv) in acetonitrile.

-

Add K₂CO₃ and reflux for 12 h.

-

Filter, concentrate, and purify via silica gel chromatography (DCM:MeOH, 20:1).

Optimization and Mechanistic Insights

Solvent Effects on Thioether Formation

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved nucleophilicity of the thiolate ion. A comparative study shows:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Acetonitrile | 12 | 70 |

| DMF | 8 | 68 |

| THF | 24 | 45 |

Temperature Dependence

Elevated temperatures (80–100°C) reduce reaction times but may promote side reactions (e.g., tetrazole decomposition). Optimal conditions: 60–70°C in acetonitrile.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the optimized synthetic routes for 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one?

- Methodological Answer : The compound can be synthesized via multistep reactions involving heterocyclic intermediates. A common approach involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid to form pyrazoline or pyrrole cores (similar to methods described for analogous compounds) . For the tetrazole-thioether moiety, coupling reactions using PEG-400 as a solvent with catalysts like Bleaching Earth Clay (pH 12.5) at 70–80°C have been effective for similar thioether linkages . Post-synthesis, purification via recrystallization (ethanol/water mixtures) and TLC monitoring are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify thioether (C–S stretch, ~600–700 cm⁻¹), carbonyl (C=O stretch, ~1700 cm⁻¹), and tetrazole ring (C–N stretches, ~1500 cm⁻¹) .

- ¹H/¹³C NMR : Confirm benzyl protons (δ 4.5–5.0 ppm), methyl groups on pyrrole (δ 2.0–2.5 ppm), and tetrazole protons (δ 8.0–9.0 ppm). Use deuterated DMSO or CDCl₃ for solubility .

- X-ray crystallography : Resolve stereochemistry and confirm molecular geometry (as demonstrated for structurally related triazole derivatives) .

Q. What in vitro biological screening assays are appropriate for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antibacterial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, referencing protocols for thiophene- and tetrazole-containing derivatives .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates, given the tetrazole’s role in zinc-binding motifs .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Methodological Answer :

- Yield Discrepancies : Optimize solvent systems (e.g., switch from acetic acid to DMF/EtOH mixtures for intermediates) . Monitor reaction progress via HPLC to identify side products.

- Biological Activity Variability : Conduct dose-response curves with triplicate replicates. Use computational docking (e.g., AutoDock Vina) to assess binding affinity consistency with tetrazole-thioether motifs .

Q. What computational strategies predict physicochemical properties and metabolic stability?

- Methodological Answer :

- ADME Prediction : Use SwissADME to calculate topological polar surface area (TPSA, ~102 Ų for similar compounds), hydrogen bond donors/acceptors, and logP values (~1.8) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution in the tetrazole ring and its impact on reactivity .

Q. How to design environmental fate studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.